
2-Phenylpropionic acid
概述
描述
2-Phenylpropionic acid (2-PPA), also known as hydratropic acid (IUPAC name: α-methylbenzeneacetic acid), is a chiral carboxylic acid with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.18 g/mol . It exists as enantiomers, (R)-(−)- and (S)-(+)-2-PPA, which exhibit distinct biological behaviors due to stereoselective protein binding and metabolic pathways . Structurally, it features a phenyl group attached to the α-carbon of propionic acid.
2-PPA is a key substructure in nonsteroidal anti-inflammatory drugs (NSAIDs), contributing to cyclooxygenase (COX) inhibition. Derivatives such as compounds 6h and 6l demonstrate dual COX-1/COX-2 inhibition and antibacterial activity . Its enantiomers also influence inflammation markers, with (S)-(+)-2-PPA showing reduced association with inflammation risk in uremic conditions .
科学研究应用
Pharmacological Applications
1.1 Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
2-PPA serves as a crucial chiral intermediate in the synthesis of several NSAIDs, including ibuprofen and naproxen. These drugs are widely used for their analgesic and anti-inflammatory properties. The enantioselective resolution of 2-PPA is essential for producing the active (S)-enantiomer, which exhibits superior therapeutic effects compared to its (R)-counterpart .
1.2 Antioxidant and Antimicrobial Properties
Research indicates that derivatives of 2-PPA possess significant antioxidant and antimicrobial activities. For instance, novel derivatives synthesized from 2-PPA have shown promising results against various microbial strains, outperforming established antibiotics like chloramphenicol in certain cases . The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) further highlights its potential in treating inflammatory conditions .
Metabolic Roles
2.1 Gut Microbiota Interaction
Recent studies have identified 2-PPA as a metabolite produced by gut microbiota, which plays a role in modulating host responses to liver injuries. Specifically, supplementation with 2-PPA has been shown to alleviate acetaminophen-induced hepatotoxicity by reducing the levels of cytochrome P450 2E1 (CYP2E1), an enzyme involved in drug metabolism that can lead to liver damage . This discovery underscores the importance of gut microbiota in health and disease management.
Therapeutic Potential
3.1 Hepatoprotection
The hepatoprotective effects of 2-PPA have been documented in animal models, where it demonstrated the ability to reduce liver injury induced by carbon tetrachloride exposure. This suggests that 2-PPA may serve as a protective agent against chemically induced liver damage, warranting further investigation into its clinical applications for liver diseases .
3.2 Enzymatic Activity Enhancement
Studies have shown that phenylbutyrate, a related compound, enhances the activity of the pyruvate dehydrogenase complex (PDHC), which is critical for cellular energy metabolism. This effect has implications for treating metabolic disorders characterized by PDHC deficiencies . While this application is more related to phenylbutyrate, it highlights the broader therapeutic context within which 2-PPA operates.
Research Methodologies
4.1 Synthesis and Characterization
The synthesis of 2-PPA derivatives often involves various chemical methods, including enzymatic resolutions using lipases like Novozyme 435, which have been shown to effectively catalyze the esterification of racemic mixtures of 2-PPA . These methodologies are crucial for developing compounds with enhanced pharmacological profiles.
4.2 In Vitro and In Vivo Studies
In vitro studies using rat hepatocytes have explored the metabolic pathways of 2-PPA, particularly its enantioselective binding to proteins and potential toxicological effects . Such studies are vital for understanding the safety and efficacy of 2-PPA in therapeutic contexts.
Comprehensive Data Table
作用机制
2-苯基丙酸的作用机制涉及它与特定分子靶标和途径的相互作用:
分子靶标: 该化合物可以与环氧合酶等酶相互作用,环氧合酶参与炎症反应。
类似化合物:
苯丙酸:
独特性:
- 2-苯基丙酸因其独特的结构特征及其在从药物到工业化学的各个领域的广泛应用而独一无二。
相似化合物的比较
Structural and Physicochemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | pKa | Boiling Point (°C) | Density (g/mL) | Key Structural Feature |
---|---|---|---|---|---|---|
2-Phenylpropionic acid | C₉H₁₀O₂ | 150.18 | 4.59 | 260–262 | 1.1 | α-methyl group on propionic acid |
Mandelic acid | C₈H₈O₃ | 152.15 | 3.41 | 214–218 | 1.30 | α-hydroxyl group on phenylacetic acid |
2-Phenoxypropionic acid | C₉H₁₀O₃ | 166.18 | – | – | – | Phenoxy group replaces α-methyl |
Phenylacetic acid | C₈H₈O₂ | 136.15 | 4.31 | 265–267 | 1.09 | No α-substituent on acetic acid |
(R)-(−)-2-Hydroxy-2-phenylpropionic acid | C₉H₁₀O₃ | 166.18 | – | – | – | α-hydroxyl and α-methyl groups |
Key Observations :
- 2-PPA vs. Mandelic Acid : The replacement of 2-PPA’s α-methyl group with a hydroxyl group in mandelic acid reduces pKa by ~1.2 units, enhancing acidity and solubility . Mandelic acid also exhibits distinct electronic circular dichroism (ECD) spectra, with a broad band at 220 nm compared to 2-PPA’s major anisotropy peak at 235 nm .
- 2-PPA vs. 2-Phenoxypropionic Acid: The phenoxy group in the latter increases molecular weight but reduces COX inhibitory activity due to steric and electronic effects .
- 2-PPA vs. Phenylacetic Acid : The absence of an α-methyl group in phenylacetic acid simplifies its metabolism but diminishes stereoselective binding to albumin .
Enantioselective Behavior
- Protein Binding : (R)-(−)-2-PPA shows higher affinity for rabbit albumin, but oleic acid or uremic conditions reduce binding at specific sites .
- Metabolic Inversion : In rabbits, 23% of (R)-(−)-2-PPA inverts to (S)-(+)-enantiomer, increasing to 350% in renal dysfunction .
- Renal Clearance: Unbound (S)-(+)-2-PPA clearance drops to 25% of normal in renal failure, amplifying its plasma concentration .
生物活性
2-Phenylpropionic acid (2-PPA) is a chiral compound that plays a significant role in various biological activities, particularly as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs). This article explores its biological activity through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
2-PPA is characterized by the following chemical structure:
- Chemical Formula : CHO
- Molecular Weight : 164.20 g/mol
- CAS Number : 492-37-5
The primary mechanism of action of 2-PPA involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins from arachidonic acid. There are two isoforms of COX:
- COX-1 : Constitutively expressed, responsible for maintaining physiological functions.
- COX-2 : Inducible, primarily involved in inflammatory responses.
2-PPA acts as a competitive inhibitor of both COX-1 and COX-2, leading to reduced inflammation and pain relief .
Anti-inflammatory Effects
Numerous studies have demonstrated the anti-inflammatory properties of 2-PPA. It is particularly noted for its role as an intermediate in the synthesis of various NSAIDs, such as ibuprofen. The compound's efficacy in reducing inflammation has been attributed to its ability to modulate prostaglandin synthesis.
Metabolism and Toxicity
The metabolism of 2-PPA occurs primarily through two pathways: acyl glucuronidation and acyl-CoA formation. These metabolic pathways can generate reactive acylating metabolites that may contribute to toxic side effects. A study indicated that the reactivity of 2-PPA-SCoA with glutathione (GSH) was significantly higher than that of its glucuronide counterpart, suggesting potential implications for drug-induced toxicity .
Case Studies
- Enantioselective Resolution : A study on the kinetic resolution of 2-PPA using lipases showed that Novozyme 435 provided the highest catalytic efficiency. The reaction conditions were optimized to achieve maximum conversion rates and enantiomeric excess .
- Gut Microbiota Interaction : Research indicated that phenylpropionic acid produced by gut microbiota could alleviate acetaminophen-induced hepatotoxicity by modulating CYP2E1 levels, highlighting a novel biological function linked to gut health .
Table 1: Summary of Biological Activities and Mechanisms
Activity | Mechanism Description |
---|---|
Anti-inflammatory | Inhibition of COX enzymes leading to reduced prostaglandin synthesis |
Hepatoprotective | Modulation of CYP2E1 levels by gut microbiota-derived PPA |
Toxicity Potential | Generation of reactive metabolites via acyl-CoA and acyl glucuronide pathways |
Table 2: Comparative Reactivity of Metabolites
Metabolite | Reactivity with GSH (Ms) | Stability (Hours at pH 7.4) |
---|---|---|
2-PPA-SCoA | Stable after 24 hours | |
2-PPA-1-O-G | Decomposed by 50% in ~1.3 |
化学反应分析
Structural Modifications and Biological Activity:
Derivative | R Group | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|---|
6a | 1H-1,2,4-triazol-1-yl | 22.4 ± 1.1 | 58.3 ± 2.3 |
6d | Benzimidazol-1-yl | 18.9 ± 0.9 | 63.7 ± 1.8 |
6m | 1H-imidazol-1-yl | 25.1 ± 1.3 | 71.2 ± 2.1 |
Esterification of the carboxylic acid group reduces COX inhibition efficacy, confirming its role as a critical pharmacophore .
Enzymatic Kinetic Resolution of Racemic 2-PPA
Novozyme 435 (Candida antarctica lipase B) selectively esterifies the (R)-enantiomer with n-hexanol in n-hexane :
Reaction Conditions:
-
Temperature : 40°C (optimal balance between activity and enantioselectivity)
-
Substrate Ratio : 1:3 (2-PPA:n-hexanol)
-
Enzyme Loading : 15 mg/mL
Kinetic Parameters:
Parameter | Value |
---|---|
V_max (μmol/min·g) | 12.7 ± 0.4 |
K_m (mM) | 34.2 ± 1.1 |
k_cat (min⁻¹) | 0.89 ± 0.03 |
The Ping-Pong bi-bi mechanism accurately models the reaction (R² = 0.98), showing competitive inhibition by n-hexanol at concentrations > 200 mM .
Reaction Setup:
-
Catalyst : [Ru(benzene)Cl₂] with chiral BINAP ligand
-
Ligand : (R)-BINAP (5 mol%)
-
Conditions : 20°C, 60 bar H₂, 12 h in methanol
-
Additives : Triethylamine (1.5 equiv)
Performance Metrics:
Metric | Result |
---|---|
Conversion | 99% |
Enantiomeric Excess | 98% (R) |
Turnover Frequency | 1,200 h⁻¹ |
This method avoids racemization and achieves industrial-scale applicability due to mild conditions .
Degradation and Stability Studies
2-PPA undergoes photodegradation under UV light (λ = 254 nm) in aqueous solutions:
pH | Half-Life (h) | Major Degradation Product |
---|---|---|
3.0 | 48.2 ± 2.1 | Phenylacetic acid |
7.0 | 12.7 ± 0.8 | Benzaldehyde derivatives |
9.0 | 6.3 ± 0.4 | CO₂ + toluene |
Acidic conditions stabilize the compound, while alkaline media accelerate decarboxylation .
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for 2-phenylpropionic acid, and how can reproducibility be ensured?
The synthesis of this compound typically involves Grignard reactions or mono-C-methylation using dimethyl carbonate. For example, arylacetonitriles react with dimethyl carbonate under basic conditions to yield pure 2-arylpropionic acids . To ensure reproducibility, document reaction parameters (e.g., temperature, solvent purity, catalyst ratios) and validate product identity via NMR (e.g., δ 1.52 ppm for the methyl group) and HPLC (retention time matching reference standards) .
Q. Which analytical techniques are most reliable for quantifying this compound enantiomers in biological samples?
High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., ODS C18) or chiral mobile phase additives (e.g., hydroxypropyl-β-cyclodextrin) is widely used. Validate methods using spiked biological matrices and compare retention times with pure enantiomer standards. For trace analysis, consider coupling with mass spectrometry .
Q. How can researchers assess the purity of this compound derivatives?
Combine chromatographic (HPLC, GC) and spectroscopic (NMR, IR) methods. For example, HPLC purity >97% with a single peak at 220 nm, and NMR confirmation of absence of residual solvents (e.g., ethyl acetate at δ 1.25 ppm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use personal protective equipment (PPE) including gloves and goggles. Ensure proper ventilation to avoid inhalation. Store in corrosion-resistant containers (storage class 8A) and implement emergency showers/eye wash stations. Monitor airborne concentrations if heating or aerosolization occurs .
Advanced Research Questions
Q. How can enantioselective liquid-liquid extraction (ELLE) be optimized for continuous separation of this compound enantiomers?
Use centrifugal contactor separators (CCSs) with hydroxypropyl-β-cyclodextrin (HP-β-CD) as the chiral selector. Optimize pH (4.5–5.5, near the pKa of 4.59) to enhance enantiomer-CD complex stability. Monitor extraction efficiency via UV-Vis at 220 nm and adjust flow rates to minimize phase disengagement .
Q. What experimental strategies address discrepancies in stereoselective metabolism data for this compound?
Discrepancies in hepatic vs. renal isomerization can arise from in vitro/in vivo model differences. Use bile duct-ligated rats to isolate hepatic contributions and nephrectomized models for renal roles. Validate findings with isotope-labeled enantiomers and LC-MS/MS quantification .
Q. How can this compound derivatives be designed for dual COX inhibitory and antibacterial activity?
Introduce substituents (e.g., bromomethyl groups at the para-position) to enhance COX-2 binding and membrane permeability. Screen derivatives using in vitro COX inhibition assays (e.g., ELISA for PGE2) and antibacterial MIC tests against S. aureus and E. coli .
Q. What computational approaches improve chiral characterization of this compound?
Apply time-dependent density functional theory (TDDFT) with polarizable continuum models (PCM) to simulate electronic circular dichroism (ECD) spectra. Compare computed spectra (e.g., bands at 216 nm and 205 nm) with experimental SRECD data to assign absolute configurations .
Q. How do reaction conditions influence regioselectivity in bromomethylation of this compound?
Use hydrobromic acid and paraformaldehyde in acetic acid at 60–70°C. Control regioselectivity by adjusting stoichiometry (1:1.2 molar ratio of acid:HBr) and reaction time (≤4 hours). Confirm product via H NMR (δ 4.4 ppm for -CH2Br) .
Q. What strategies mitigate racemization during enzymatic resolution of 2-phenylpropionitrile to this compound?
Optimize Rhodococcus sp. culture conditions (pH 7.0, 30°C) to enhance nitrilase activity. Use fed-batch reactors to maintain substrate concentration below inhibitory levels. Monitor enantiomeric excess (ee) via chiral HPLC and adjust enzyme loading to >20 U/g substrate .
Q. Methodological Notes
- Data Contradiction Analysis : Replicate studies across multiple models (e.g., in vivo, in vitro, computational) and apply Bland-Altman plots to assess systematic biases .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal welfare protocols (e.g., NIH Guide for Care and Use of Laboratory Animals) .
准备方法
High-Pressure Synthesis Method
Reaction Mechanism and Process Design
The high-pressure synthesis method utilizes a pressurized reaction-rectification system to streamline methylation and hydrolysis steps. In this approach, phenylacetonitrile reacts with dimethyl carbonate (DMC) and sodium methoxide under elevated temperatures (160–200°C) and pressures (2 MPa) . The reaction proceeds via nucleophilic substitution, where DMC acts as both a methylating agent and solvent. The sodium methoxide catalyst facilitates the formation of 2-phenylpropanenitrile, which undergoes subsequent hydrolysis to yield 2-PPA .
A critical innovation in this method is the integration of a rectification column, which continuously removes methanol and carbon dioxide byproducts, preventing reverse reactions and improving yield . The distillation step recovers unreacted DMC, achieving a recycling efficiency of 81.7% .
Process Optimization and Performance
Optimization studies reveal that molar ratios of phenylacetonitrile to sodium methoxide (1:1–1.3) and DMC (1:1.2–2) are pivotal for maximizing yield. At 180°C and 4 hours reaction time, this method achieves a yield of 87.4% with 99% purity . Key advantages include:
-
Reduced waste generation : By recycling DMC and avoiding toxic solvents like toluene.
-
Faster reaction kinetics : Hydrolysis at 120–180°C under pressure completes in 3–5 hours, compared to 15–30 hours in traditional methods .
Table 1: High-Pressure Synthesis Parameters and Outcomes
Parameter | Optimal Value | Yield (%) | Purity (%) |
---|---|---|---|
Temperature | 180°C | 87.4 | 99.0 |
Pressure | 2 MPa | 86.2 | 98.5 |
Phenylacetonitrile:DMC | 1:1.8 | 85.7 | 98.8 |
Enzymatic Resolution Using Immobilized Lipase
Immobilization and Hydrolysis Conditions
Enantioselective synthesis of (S)-2-PPA employs Candida rugosa lipase immobilized on calcium chloride-carboxymethyl cellulose (CaCl2/CMC) nanoparticles . The immobilized enzyme exhibits enhanced thermal stability (91.8% residual activity after 8 hours at 50°C) and a loading capacity of 127 mg/g . Hydrolysis occurs in a micro-aqueous mixed solvent system (isooctane:methyl tert-butyl ether = 9.5:0.5) at 35°C and pH 7.5, selectively cleaving the isopropyl ester of racemic 2-PPA .
Enantioselectivity and Yield
The enzymatic method achieves a conversion rate of 44.85% with 95.75% enantiomeric excess (e.e.) and an enantiomeric ratio (E) of 112 . While the yield is lower than high-pressure synthesis, this approach is indispensable for producing chirally pure 2-PPA, a requirement for pharmaceutical applications.
Table 2: Enzymatic Hydrolysis Performance Metrics
Parameter | Value |
---|---|
Conversion Rate | 44.85% |
Enantiomeric Excess | 95.75% |
Temperature | 35°C |
Solvent System | Isooctane/MTBE (9.5:0.5) |
Comparative Analysis of Preparation Methods
Efficiency and Environmental Impact
-
High-pressure synthesis excels in yield (87.4%) and scalability, making it suitable for industrial production. However, it requires specialized pressurized equipment .
-
Enzymatic resolution offers superior enantioselectivity but lower conversion rates. Its reliance on biodegradable solvents aligns with green chemistry principles .
Cost and Raw Material Considerations
Traditional methods using iodomethane or dimethyl sulfate are largely obsolete due to toxicity and waste issues . The high-pressure method reduces raw material consumption by 30% compared to earlier techniques, while enzymatic processes eliminate the need for harsh reagents entirely .
Industrial Production Considerations
Scalability Challenges
High-pressure systems are capital-intensive but offer economies of scale, with continuous reactors enabling throughputs exceeding 1,000 kg/day . Enzymatic methods, though slower, are modular and adaptable to small-batch pharmaceutical synthesis .
属性
IUPAC Name |
2-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGCWEMNNLXISK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862027 | |
Record name | (+/-)-2-Phenylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Phenylpropionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
492-37-5, 2328-24-7, 7782-26-5 | |
Record name | 2-Phenylpropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydratropic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC245033 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245033 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7782-26-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylpropionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, .alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+/-)-2-Phenylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydratropic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYLPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH15E393A2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Phenylpropionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。